(((2-Nitrobenzyl)oxy)carbonyl)glycine CAS 30007-79-5 properties
(((2-Nitrobenzyl)oxy)carbonyl)glycine CAS 30007-79-5 properties
CAS No: 30007-79-5 Synonyms: Z(2-NO₂)-Gly-OH, NBoc-Glycine, N-(2-Nitrobenzyloxycarbonyl)glycine[1]
Executive Summary
(((2-Nitrobenzyl)oxy)carbonyl)glycine is a specialized photocleavable amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and photolithographic microarray fabrication . Unlike standard protecting groups (Fmoc/Boc) that require chemical deprotection (base/acid), this reagent relies on the orthogonality of light (typically 365 nm UV). This unique property allows for the spatial and temporal control of peptide bond formation, enabling the synthesis of high-density peptide arrays and "caged" bioactive peptides.[1]
This guide details the physicochemical properties, photolytic mechanism, synthesis protocols, and application workflows for researchers utilizing CAS 30007-79-5.[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
Critical Distinction: Do not confuse this compound with CAS 30007-47-7 (5-Bromo-5-nitro-1,3-dioxane), a preservative known as Bronidox.[1] Ensure your reagent aligns with the structure of a glycine backbone protected by a 2-nitrobenzyl carbamate.
| Property | Specification |
| Chemical Formula | C₁₀H₁₀N₂O₆ |
| Molecular Weight | 254.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); Sparingly soluble in water (unless neutralized) |
| UV Absorption | |
| Stability | Stable under acidic and mild basic conditions.[1][2][3] Highly Light Sensitive (Store in amber vials/dark). |
| pKa |
Part 2: Mechanistic Principles of Photolysis
The utility of this reagent hinges on the Norrish Type II intramolecular rearrangement. Upon irradiation with near-UV light (350–365 nm), the 2-nitrobenzyl group undergoes a photo-isomerization that cleaves the carbamate linkage, releasing the free amino acid and a nitrosobenzaldehyde byproduct.[1]
Mechanism Description:
-
Excitation: The nitro group absorbs a photon (
), entering an excited singlet state which crosses to a triplet state.[1] -
H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[1]
-
Rearrangement: The intermediate rearranges to a hemiacetal.[1]
-
Collapse: The hemiacetal collapses, releasing the free amine (as a carbamate which spontaneously decarboxylates) and 2-nitrosobenzaldehyde.[1]
Figure 1: The Norrish Type II photocleavage pathway of 2-nitrobenzyl protected glycine.
Part 3: Synthesis & Preparation[1][6]
If the reagent is not available commercially, it can be synthesized via the reaction of glycine with 2-nitrobenzyl chloroformate.[1]
Reagents:
-
2-Nitrobenzyl chloroformate (Caution: Lachrymator)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate[2]
Protocol (Schotten-Baumann Conditions):
-
Dissolution: Dissolve Glycine (10 mmol) in 20 mL of 1M NaOH (or saturated NaHCO₃) at 0°C.
-
Addition: Dropwise add 2-Nitrobenzyl chloroformate (10 mmol) dissolved in 10 mL dioxane over 30 minutes. Maintain pH > 9 by adding additional NaOH if necessary.[1]
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Wash the basic solution with diethyl ether (to remove unreacted chloroformate/alcohol).
-
Precipitation: Acidify the aqueous layer carefully to pH 2–3 using 1M HCl.[1] The product, Z(2-NO₂)-Gly-OH, will precipitate.[1]
-
Purification: Filter the solid and recrystallize from Ethanol/Water.
Part 4: Application - Solid Phase Peptide Synthesis (SPPS)
This section details the use of Z(2-NO₂)-Gly-OH in building light-addressable peptide arrays.[1]
Workflow Overview: The cycle replaces the standard Piperidine deprotection (Fmoc) with a UV irradiation step.
Step-by-Step Protocol
-
Coupling (Dark Condition):
-
Activation: Dissolve Z(2-NO₂)-Gly-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in dry DMF.
-
Reaction: Add to the resin-bound amine.[1] Shake for 45–60 minutes protected from light (wrap vessel in foil).
-
Wash: DMF (3x), DCM (3x).
-
-
Capping (Optional but Recommended):
-
Treat resin with Acetic Anhydride/Pyridine to block unreacted amines.[1]
-
-
Photodeprotection (The Critical Step):
-
Solvent: Suspend resin in DMF or MeOH containing scavengers (see Troubleshooting).
-
Irradiation: Expose to 365 nm UV light (Mercury arc lamp with filters or high-power UV LED).
-
Duration: 15–30 minutes (dependent on light intensity; typically 5–10 mW/cm²).
-
Wash: DMF (5x) to remove the nitroso byproduct.
-
Figure 2: The photolithographic peptide synthesis cycle using Z(2-NO₂)-Gly-OH.
Part 5: Troubleshooting & Stability[1]
Issue 1: Incomplete Deprotection
-
Cause: Inner filter effect (byproducts absorbing UV) or insufficient light intensity.
-
Solution: Use flow-cell reactors to continuously remove byproducts or increase solvent volume.[1] Ensure light source is calibrated to 365 nm.
Issue 2: Side Reactions (Schiff Base Formation)
-
Mechanism: The byproduct, 2-nitrosobenzaldehyde, is an electrophile that can react with the newly liberated amine to form a stable Schiff base (imine) or azo compounds, permanently blocking the peptide.[1]
-
Expert Fix: Always include a scavenger in the photolysis buffer.
-
Reagent:Semicarbazide hydrochloride (50 mM) or Hydrazine (low concentration).
-
Action: These nucleophiles react preferentially with the nitrosoaldehyde, keeping the peptide amine free.[1]
-
Issue 3: Solubility on Resin
-
Observation: 2-nitrobenzyl groups are hydrophobic.[1] Long sequences may aggregate.[1]
-
Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP) or PEG-based resins (ChemMatrix) to improve swelling.
References
-
Patchornik, A., Amit, B., & Woodward, R. B. (1970).[1] Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335.[1] Link
-
Fodor, S. P., et al. (1991).[1] Light-directed, spatially addressable parallel chemical synthesis.[1] Science, 251(4995), 767-773.[1] Link
-
PubChem. (n.d.).[1] Compound Summary for CAS 30007-79-5. National Library of Medicine.[1] Link
-
Beier, M., & Hoheisel, J. D. (1999).[1] Versatile derivatisation of solid support media for covalent bonding on DNA microchips. Nucleic Acids Research, 27(9), 1970–1977.[1] Link
Sources
- 1. Showing Compound Glycine (FDB000484) - FooDB [foodb.ca]
- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Glycine derivative [m.chemicalbook.com]
- 5. Glycine [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
